molecular formula C12H18O2 B1346915 1,4-Diisopropoxybenzene CAS No. 7495-78-5

1,4-Diisopropoxybenzene

Cat. No. B1346915
CAS RN: 7495-78-5
M. Wt: 194.27 g/mol
InChI Key: HXINKONAVYDDKZ-UHFFFAOYSA-N
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Description

1,4-Diisopropoxybenzene is an organic compound with the formula C12H18O2 . It is a colorless liquid, immiscible in water . It is used as a chemical intermediate for the preparation of stabilizers, polymers, synthetic lubricants, hydroperoxides, and a variety of other products .


Synthesis Analysis

1,4-Diisopropoxybenzene typically arises by alkylation of benzene or isopropylbenzene with propylene . These alkylations are catalyzed by various Lewis acids, such as aluminium trichloride . They can also be prepared and transformed by transalkylation reactions .


Molecular Structure Analysis

The molecular formula of 1,4-Diisopropoxybenzene is C12H18O2 . Its average mass is 194.270 Da and its monoisotopic mass is 194.130676 Da .


Chemical Reactions Analysis

Reactions of 1,4-Diisopropoxybenzene include side chain modification by oxidation, dehydrogenation, and bromination .


Physical And Chemical Properties Analysis

1,4-Diisopropoxybenzene is a liquid at room temperature . It has a molecular weight of 194.27 . It is very slightly soluble in water .

Scientific Research Applications

Polymerization Catalysts

Research shows that alkoxybenzenes, including isopropoxybenzene, are effective in end-quenching TiCl4-catalyzed quasiliving polymerizations. This method allows for direct chain-end functionalization of polyisobutylene, showcasing a notable application in polymer chemistry (Morgan, Martínez-Castro, & Storey, 2010).

Environmental Chemistry

1,4-Diisopropoxybenzene and related compounds have been studied for their environmental interactions. For example, the ozonolysis of lignin models, including various dimethoxybenzenes, in aqueous solutions has been explored. This research is significant for understanding chemical interactions in natural environments (Mvula, Naumov, & von Sonntag, 2009).

Energy Storage Applications

In the field of energy storage, derivatives of 1,4-dimethoxybenzene, a structurally similar compound to 1,4-diisopropoxybenzene, have been investigated as catholyte materials for non-aqueous redox flow batteries. These studies aim to improve the chemical stability of these materials in their oxidized form, essential for efficient and durable batteries (Zhang et al., 2017).

Electrochemistry

The electrochemical properties of similar compounds to 1,4-diisopropoxybenzene have been studied extensively. For instance, the electrochemical oxidation of o-dihydroxybenzenes and its applications in synthesis have been explored, highlighting the role of these compounds in advanced electrochemical processes (Moghaddam et al., 2005).

Supramolecular Chemistry

1,4-Diisopropoxybenzene and its analogs have been utilized in the formation of one-dimensional supramolecular structures. These structures, formed by adsorbing low coverages of 1,4-diisocyanobenzene on Au(111) surfaces, demonstrate the potential of diisopropoxybenzene derivatives in creating nanoscale structures with potential applications in nanoelectronics and other advanced technologies (Boscoboinik et al., 2010).

Thermodynamic Studies

The isomers of dihydroxybenzene, closely related to diisopropoxybenzene, have been subjected to thermodynamic studies. These studies include determining enthalpies of formation, sublimation, and phase transitions, providing essential data for understanding the thermodynamic properties and stability of these compounds (Sabbah & Buluku, 1991).

Photodissociation Dynamics

Research into the photodissociation dynamics of 1,4-diiodobenzene, a compound structurally related to 1,4-diisopropoxybenzene, provides insights into the behavior of these compounds under light radiation. Such studies are crucial for understanding the photostability and photochemical reactions of these aromatic compounds (Stankus et al., 2016).

Safety And Hazards

1,4-Diisopropoxybenzene is combustible and causes skin and eye irritation . It may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes .

Future Directions

The global 1,4-diisopropoxybenzene market size is expected to grow at a CAGR of 4.1% between 2023 and 2033 . The growing industrialization in emerging economies, especially in Asia-Pacific, is a significant factor contributing to the increasing demand for 1,4-diisopropoxybenzene .

properties

IUPAC Name

1,4-di(propan-2-yloxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXINKONAVYDDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064726
Record name 1,4-Diisopropoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diisopropoxybenzene

CAS RN

7495-78-5
Record name 1,4-Diisopropoxybenzene
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Record name 1,4-Diisopropoxybenzene
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Record name 1,4-Diisopropoxybenzene
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Record name Benzene, 1,4-bis(1-methylethoxy)-
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Record name 1,4-Diisopropoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID3064726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIISOPROPOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5KZZ57YO
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Fuks-Janczarek, J Ebothe, R Miedziński, R Gabański… - Laser physics, 2008 - Springer
A new promising organic chromophore for two-photon laser absorption at 1064 nm with 1,4-diethoxy-2,5-bis[2-(5-methylthien-2-yl)ethenyl]benzene (AC) was synthesized. We have …
Number of citations: 21 link.springer.com
M Nagamoto, T Nishimura - ACS Catalysis, 2017 - ACS Publications
Chelating chiral dienes have become steering ligands for iridium in several types of asymmetric reactions. Some effective examples realized only by use of chiral diene ligands instead …
Number of citations: 88 pubs.acs.org
TM Seiser - 2011 - research-collection.ethz.ch
The catalytic activation of carbon-carbon single bonds is a major challenge in organometallic chemistry due to the lack of pre-functionalization. This opens the way to new and attractive …
Number of citations: 0 www.research-collection.ethz.ch
Y Huang, T Hayashi - Chemical Reviews, 2022 - ACS Publications
Asymmetric catalysis has emerged as a general and powerful approach for constructing chiral compounds in an enantioselective manner. Hence, developing novel chiral ligands and …
Number of citations: 37 pubs.acs.org
T Nishimura, H Kumamoto, M Nagaosa… - Chemical …, 2009 - pubs.rsc.org
New C2-symmetric tetrafluorobenzobarrelene ligands were prepared and applied successfully to the rhodium-catalyzed asymmetric addition of arylboronic acids to aromaticaldehydes …
Number of citations: 100 pubs.rsc.org
DJ Magdziak - 2003 - search.proquest.com
This manuscript will first address the oxidation of electron-rich phenols with IBX to o-quinones. Second, the first enantioselective hydride abstraction will be described in detail. Potential …
Number of citations: 1 search.proquest.com

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